(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Overview
Description
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O and its molecular weight is 232.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Blood Platelet Aggregation
(2-Piperidine)- and (2-pyrrolidine)ethanones, similar in structure to the compound , have been investigated for their potential to inhibit ADP-induced aggregation of blood platelets. The studies involved in vitro evaluations on human blood platelets and ex vivo in guinea pigs, revealing significant effects on platelet aggregation. However, subacute toxicity evaluations in dogs and guinea pigs indicated an unfavorable therapeutic ratio for these compounds (Grisar et al., 1976).
Synthesis Processes
Research focused on the synthesis of similar compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlights the importance of these chemical structures in scientific research. The synthesis processes often involve the use of readily available starting materials and aim for efficient overall yields, which is critical for the practical application of these compounds in various fields (Zheng Rui, 2010).
Interaction with CB1 Cannabinoid Receptor
Compounds structurally related to (2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride have been studied for their molecular interaction with the CB1 cannabinoid receptor. These studies are crucial for understanding the pharmacological implications of these compounds and their potential therapeutic uses (Shim et al., 2002).
Molecular Aggregation Studies
Investigations into the molecular aggregation of compounds like piperidine and N-methylpiperidine hydrates have significant implications for understanding the chemical properties and interactions of these substances. These studies are essential for the development of new chemical entities and for the improvement of existing compounds (Marczak et al., 2017).
Safety and Hazards
The safety data sheet for “(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride” indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual . This suggests that the compound may pose certain hazards and should be handled with care.
Future Directions
Mechanism of Action
Target of action
Compounds with piperidine and pyrrolidine rings are often found in a variety of natural products and are referred to as alkaloids . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
The mode of action of “(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride” would depend on its specific targets. For example, some piperidine derivatives have been extensively studied as analgesics , and their mode of action often involves binding to and inhibiting specific pain receptors.
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-5-2-3-8-13(9)11(14)10-6-4-7-12-10;/h9-10,12H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHSKNNNKFFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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